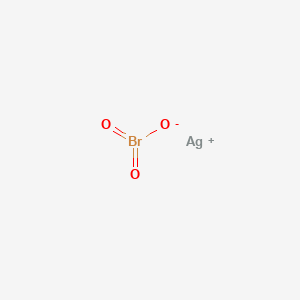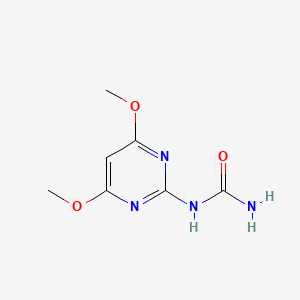
4,6-Dimethoxy-2-pyrimidinyl urea
Overview
Description
“4,6-Dimethoxy-2-pyrimidinyl urea” is a chemical compound with the molecular formula C7H10N4O3 . It contains a total of 24 bonds, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, 2 ethers (aromatic), and 1 Pyrimidine .
Synthesis Analysis
The synthesis of “this compound” involves oxidation of 4,6-dimethoxy- [2- 14 C]-2-methylmercaptopyrimidine with H5IO6/CrO3 in ethyl acetate at room temperature .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrimidine ring with two methoxy groups attached at the 4 and 6 positions, and a urea group attached at the 2 position . The molecular weight is 198.179 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 189-199 °C, a density of 1.374±0.06 g/cm3 (Predicted), and a pKa of 11.46±0.70 (Predicted) .Scientific Research Applications
Synthesis and Chemical Properties
Dimerization and Hydrogen Bonding : Studies by F. H. Beijer et al. (1998) and S. Söntjens et al. (2000) have shown that ureidopyrimidinones, including derivatives of 4,6-dimethoxy-2-pyrimidinyl urea, can dimerize via multiple hydrogen bonds, which has implications for their chemical stability and potential applications in materials science and supramolecular chemistry (F. H. Beijer et al., 1998); (S. Söntjens et al., 2000).
Applications in Herbicides
Herbicidal Activities : Sheng Zilian (2014) highlighted the use of this compound derivatives in creating novel urea compounds with herbicidal activities. These compounds showed moderate inhibitory activities against certain plants, indicating their potential as herbicides (Sheng Zilian, 2014).
- various chemical and photochemical processes in soil. Studies by L. Scrano et al. (2005) and Jin Kim et al. (2003) have shown that these processes follow second-order kinetics and are influenced by the adsorption capability of soil, with implications for their environmental impact and efficacy as herbicides (L. Scrano et al., 2005); (Jin Kim et al., 2003).
Crystal Structure Analysis
- Molecular Structure and Interactions : Crystallographic studies, such as those conducted by Youngeun Jeon et al. (2015), have provided detailed insights into the molecular structure of compounds like azimsulfuron, which contain the this compound unit. These studies reveal how intramolecular and intermolecular hydrogen bonds and other interactions contribute to the stability and properties of these compounds (Youngeun Jeon et al., 2015).
Electron Transfer and Photophysical Properties
- Electron Transfer and Optical Properties : M. Pichlmaier et al. (2009) investigated the electron transfer across hydrogen bonds in ureapyrimidinedione-substituted vinyl ruthenium and osmium complexes, highlighting the potential of this compound derivatives in the development of advanced materials with unique optical and electronic properties (M. Pichlmaier et al., 2009).
Mechanism of Action
Target of Action
The primary target of 4,6-Dimethoxy-2-pyrimidinyl urea is the plant enzyme, acetolactate synthase, also known as acetohydroxy acid synthase (ALS/AHAS) . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids, which are essential for plant growth .
Mode of Action
This compound acts by inhibiting the activity of ALS/AHAS . This inhibition disrupts the biosynthesis of the branched-chain amino acids, leading to a deficiency of these essential amino acids in the plant. This deficiency ultimately inhibits the growth of the plant .
Biochemical Pathways
The compound affects the biochemical pathway responsible for the synthesis of branched-chain amino acids. Specifically, it inhibits the conversion of pyruvate and 2-ketobutyrate to 2-acetolactate and 2-aceto-2-hydroxybutyrate, respectively, by inhibiting the enzyme ALS/AHAS . This inhibition disrupts the downstream synthesis of the amino acids valine, leucine, and isoleucine, which are crucial for plant growth .
Result of Action
The inhibition of ALS/AHAS by this compound leads to a deficiency of branched-chain amino acids in the plant. This deficiency disrupts protein synthesis and plant growth, leading to the death of the plant . This makes this compound an effective herbicide.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s photodegradation may be affected by the presence of soil surrogates such as silica and clay minerals . These minerals can retain and protect the compound from photodegradation, thereby influencing its efficacy as a herbicide
properties
IUPAC Name |
(4,6-dimethoxypyrimidin-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3/c1-13-4-3-5(14-2)10-7(9-4)11-6(8)12/h3H,1-2H3,(H3,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOVYBVKWYHEMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431580 | |
| Record name | 4,6-Dimethoxy-2-pyrimidinyl urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151331-81-6 | |
| Record name | 4,6-Dimethoxy-2-pyrimidinyl urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151331816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Dimethoxy-2-pyrimidinyl urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4,6-dimethoxypyrimidin-2-yl) urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,6-DIMETHOXY-2-PYRIMIDINYL UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8U4ORB14O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




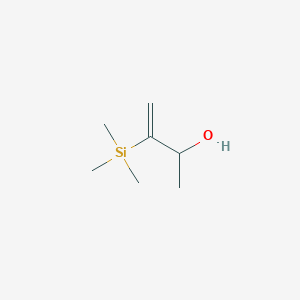

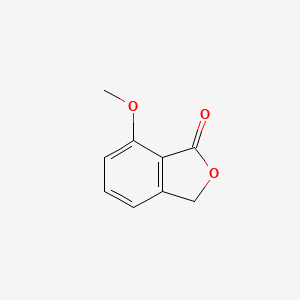
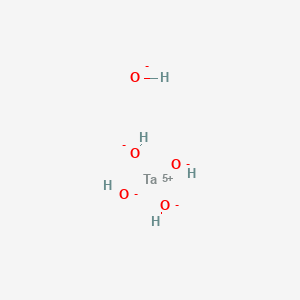

![Ethanaminium, N-[bis(diethylamino)methylene]-N-ethyl-, chloride](/img/structure/B1600190.png)



